molecular formula C13H14F4O2 B7996822 2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone

2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone

Cat. No.: B7996822
M. Wt: 278.24 g/mol
InChI Key: FOKNUWHLCKQTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone is an organic compound characterized by the presence of trifluoromethyl and fluoro-substituted phenyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 4-fluoro-3-(pentyloxy)benzene under specific conditions. One common method includes the use of a Grignard reagent, where the trifluoroacetophenone reacts with the organomagnesium compound derived from 4-fluoro-3-(pentyloxy)benzene .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone is used in various scientific research fields:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The fluoro-substituted phenyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(4-fluoro-3-(pentyloxy)phenyl)ethanone is unique due to the combination of trifluoromethyl, fluoro, and pentyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-3-pentoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4O2/c1-2-3-4-7-19-11-8-9(5-6-10(11)14)12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKNUWHLCKQTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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